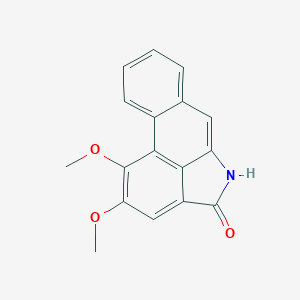

Aristolactam BII

Vue d'ensemble

Description

Aristolactam BII is a naturally occurring compound belonging to the class of aristolactam alkaloids. These compounds are characterized by their phenanthrene chromophore structure and are primarily isolated from plants of the Aristolochiaceae family, such as Aristolochia argentina . This compound is known for its white crystalline appearance and solubility in organic solvents like ethanol, dimethyl sulfoxide, and ketone solvents . It has garnered attention due to its various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aristolactam BII can be achieved through several methods. One notable approach involves the synergistic combination of C–H bond activation and dehydro-Diels Alder reactions . Another method utilizes a bimetallic Rhodium(III)/Silver(I) relay catalysis, which enables the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones . These methodologies highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants of the Aristolochiaceae family . This method is preferred due to the compound’s natural abundance in these plants. advancements in synthetic chemistry have also made chemical synthesis a viable option for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Aristolactam BII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the aristolactam structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroaristolactams.

Applications De Recherche Scientifique

Neuroprotective Effects

Aristolactam BII has demonstrated significant neuroprotective properties, particularly against glutamate-induced neurotoxicity. Research indicates that it can attenuate neurotoxicity in rat cortical cells by inhibiting nitric oxide production. This was evidenced in a study where this compound was effective when administered post-exposure to glutamate, significantly reducing cellular peroxide levels and nitric oxide overproduction in neuronal cultures.

| Study | Findings | Mechanism |

|---|---|---|

| Attenuated glutamate-induced neurotoxicity | Inhibition of nitric oxide production | |

| Significant neuroprotective activity | Reduction of cellular peroxide levels |

The findings suggest that this compound may serve as a potential therapeutic agent for conditions associated with excitotoxicity, such as stroke or neurodegenerative diseases.

Anti-Cancer Properties

This compound has also been studied for its anti-cancer effects, particularly against lung cancer cell lines such as A549. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in these cancer cells. The compound affects protein expression related to cell cycle regulation and apoptosis:

- Cell Cycle Arrest : Induces accumulation at the S or G2/M phase by increasing levels of p21, p27, and p53 while decreasing cyclin E and CDK2.

- Apoptosis Induction : Up-regulates pro-apoptotic proteins like Bax and caspases while down-regulating anti-apoptotic Bcl-2.

| Study | Findings | Mechanism |

|---|---|---|

| Induced cell cycle arrest in A549 cells | Increased p21, p27, p53; decreased cyclins | |

| Induced late apoptosis in A549 cells | Up-regulation of caspases, Bax; down-regulation of Bcl-2 |

These findings highlight the potential of this compound as an adjunct therapy in lung cancer treatment.

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Studies have shown that it can effectively reduce edema severity comparable to established anti-inflammatory drugs like diclofenac. This effect underscores its potential use in treating inflammatory conditions.

| Study | Findings | Comparison |

|---|---|---|

| Reduced edema severity similar to diclofenac | Effective anti-inflammatory activity |

This property may make this compound a candidate for further development in managing inflammatory diseases.

Mécanisme D'action

The mechanism of action of aristolactam BII involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins such as p21, p27, p53, and cyclin-dependent kinases . Additionally, it up-regulates pro-apoptotic proteins like caspase-3 and Bax while down-regulating anti-apoptotic proteins like Bcl-2 . These molecular interactions contribute to its anti-cancer effects.

Comparaison Avec Des Composés Similaires

Aristolactam BII can be compared with other aristolactam alkaloids, such as aristolactam AII, aristolactam FII, and piperolactam C . While these compounds share a similar phenanthrene chromophore structure, they differ in their functional groups and biological activities. For instance, aristolactam FII exhibits strong anti-inflammatory activity, whereas aristolactam AII is known for its potent cytotoxic effects . The unique structural features and biological activities of this compound make it a distinct and valuable compound in scientific research.

Activité Biologique

Aristolactam BII (AL-BII) is a naturally occurring alkaloid isolated from various plant species, particularly from the genus Saururus. This compound has garnered attention due to its diverse biological activities, including cytotoxic, neuroprotective, and potential antiviral effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against various human cancer cell lines. A study evaluated the inhibitory effects of several aristolactams on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound exhibited significant inhibition of CDK1/Cyclin B and DYRK1A activities, with IC50 values indicating its effectiveness in inducing cell death in cancer cells:

| Compound | IC50 (μM) for CDK1/Cyclin B | IC50 (μM) for DYRK1A |

|---|---|---|

| This compound | 30 | Not reported |

| Aristolactam AIIIA | 0.2 | 0.08 |

These results suggest that the presence of specific hydroxy groups in the structure of aristolactams is critical for their inhibitory activity against these kinases, with AL-BII being one of the less potent compounds in this series .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties , particularly against glutamate-induced neurotoxicity. In primary cultured rat cortical cells, AL-BII significantly attenuated neurotoxicity when administered immediately or within nine hours post-exposure to glutamate:

- Mechanism of Action : The compound reduced the overproduction of nitric oxide and cellular peroxides, which are key contributors to excitotoxicity.

- Comparative Efficacy : While AL-BII was effective against glutamate-induced toxicity, it did not protect against kainic acid or NMDA-induced neurotoxicity, highlighting its specificity .

Antiviral Activity

Recent studies have explored the antiviral potential of aristolactam derivatives, including AL-BII. A notable investigation revealed that certain derivatives exhibited anti-HIV-1 effects , with one derivative showing an IC50 value of 1.03 μM against HIV-1 infection:

| Compound | IC50 (μM) for HIV-1 Infection | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Dibenzo-indole-bearing derivative | 1.03 | 16.91 | 16.45 |

The mode of action was linked to inhibition of Tat-mediated viral transcription rather than affecting reverse transcription or integration processes .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : In vitro studies indicated that aristolactam derivatives could inhibit cancer cell proliferation and induce apoptosis through various pathways, including cell cycle arrest at the G2/M phase.

- Neuroprotection in Animal Models : Animal studies have confirmed that AL-BII can significantly reduce neuronal damage from excitotoxic agents, suggesting therapeutic potential for neurodegenerative diseases.

- Clinical Implications : The cytotoxic and neuroprotective properties of this compound indicate its potential use in developing treatments for cancer and neurodegenerative disorders.

Propriétés

IUPAC Name |

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQIYHDLBZXUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968750 | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53948-09-7 | |

| Record name | Cepharanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53948-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristololactam bii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.